![molecular formula C18H15FN4OS B2423295 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole CAS No. 1286716-82-2](/img/structure/B2423295.png)

2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

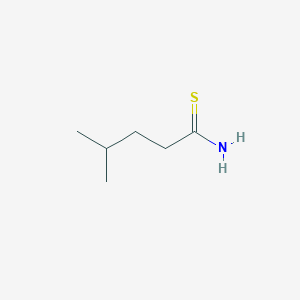

The compound “2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole” is a complex organic molecule. It contains a benzimidazole core, which is a fused benzene and imidazole ring, and an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been described . In another study, the ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate was subjected to a series of heterocyclization reactions with different chemical reagents .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction .Chemical Reactions Analysis

The compound can undergo a series of heterocyclization reactions when reacted with different chemical reagents .Wissenschaftliche Forschungsanwendungen

Antioxidant and Antimicrobial Activities

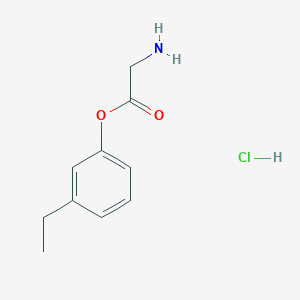

- Benzimidazole derivatives, including those with 1,3,4-oxadiazole, have been studied for their antioxidant and antimicrobial properties. Compounds with oxadiazole rings demonstrated notable scavenging activities against ABTS and DPPH radicals. A specific compound, 2-(4-Fluorobenzyl)-1H-benzimidazole, showed effectiveness against various bacteria, including Gram-positive and Gram-negative strains (Menteşe, Ülker, & Kahveci, 2015).

Xanthine Oxidase Inhibition

- Derivatives of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles have been evaluated for their xanthine oxidase inhibitory activity, suggesting potential applications in managing conditions related to oxidative stress (Qi, You, Wang, & Zhang, 2015).

Corrosion Inhibition

- 1,3,4-oxadiazole derivatives have demonstrated corrosion inhibition capabilities for mild steel in acidic environments. These derivatives form a protective layer on the steel surface, suggesting their potential as effective corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).

Anticancer Properties

- Benzimidazole compounds bearing 1,3,4-oxadiazole nucleus have been synthesized and evaluated for their anticancer activity. These compounds have shown significant growth inhibition in various cancer cell lines, marking them as potential candidates for cancer treatment (Rashid, Husain, & Mishra, 2012).

Anti-HIV Activity

- Novel quinolone derivatives featuring an 1,3,4-oxadiazole ring have been developed and showed promising results in inhibiting HIV-1 replication. These compounds are considered potential candidates for anti-HIV therapy (Parizadeh, Alipour, Soleymani, Zabihollahi, Aghasadeghi, Hajimahdi, & Zarghi, 2018).

Anticonvulsant Agents

- Some 2-substituted-5-{2-[(2-halobenzyl)thio)phenyl}-1,3,4-oxadiazoles have been investigated for anticonvulsant activities, showing potential for development into treatments for seizure disorders (Zarghi, Hamedi, Tootooni, Amini, Sharifi, Faizi, Tabatabai, & Shafiee, 2008).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(1H-benzimidazol-2-yl)ethyl]-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4OS/c19-13-7-5-12(6-8-13)11-25-18-23-22-17(24-18)10-9-16-20-14-3-1-2-4-15(14)21-16/h1-8H,9-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUNRBXOGMDFRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCC3=NN=C(O3)SCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-{[(furan-2-yl)methyl]amino}-1,2-dihydroquinoxalin-2-one](/img/structure/B2423212.png)

![4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2423214.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2423216.png)

![2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide](/img/structure/B2423218.png)

![(E)-16-(2-fluorobenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B2423221.png)

![ethyl 7-butyl-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2423222.png)

![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one](/img/structure/B2423226.png)

![N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2423234.png)